molecular formula C9H14N4O3 B2590667 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine CAS No. 957479-10-6

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine

Cat. No.: B2590667
CAS No.: 957479-10-6
M. Wt: 226.236
InChI Key: VYWULEPJDHQXQG-UHFFFAOYSA-N
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Description

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrazole ring The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine typically involves the reaction of 4-nitro-1H-pyrazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.

Major Products Formed

Scientific Research Applications

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is not fully understood. it is believed to interact with specific molecular targets through its nitro and morpholine groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(1H-Pyrazol-1-yl)ethyl)morpholine: Lacks the nitro group, making it less reactive.

    4-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)morpholine: The amino group makes it more suitable for further functionalization.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine:

Uniqueness

The presence of the nitro group in 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine makes it unique compared to its analogs. This functional group enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry and medicinal research .

Properties

IUPAC Name

4-[2-(4-nitropyrazol-1-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWULEPJDHQXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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